3,3-Diethoxypropyl 2-methylprop-2-enoate

Vue d'ensemble

Description

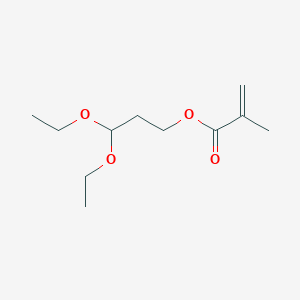

3,3-Diethoxypropyl 2-methylprop-2-enoate: is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 3,3-diethoxypropyl ester . This compound is a methacrylate monomer, which means it contains a methacrylate group that can undergo polymerization reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylpropenoic acid with 3,3-diethoxypropanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Diethoxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(3,3-diethoxypropyl methacrylate) (PDEPMA) under the influence of radical initiators.

Hydrolysis: The acetal groups in the compound can hydrolyze in acidic conditions to form aldehyde groups.

Common Reagents and Conditions:

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Acidic conditions, such as dilute hydrochloric acid, are used to hydrolyze the acetal groups.

Major Products Formed:

Polymerization: The major product is poly(3,3-diethoxypropyl methacrylate) (PDEPMA).

Hydrolysis: The major product is the corresponding aldehyde.

Applications De Recherche Scientifique

Polymer Chemistry

a. Monomer for Polymer Synthesis

3,3-Diethoxypropyl 2-methylprop-2-enoate serves as a monomer in the production of polymers. Its structure allows for polymerization through radical mechanisms, making it useful in creating various copolymers and terpolymers. These polymers can exhibit enhanced mechanical properties and thermal stability compared to traditional polymers.

b. Nucleating Agent

Recent studies have indicated that derivatives of this compound can act as nucleating agents in polyolefin resins. They promote the formation of β crystals, which improve the clarity and mechanical strength of the resulting materials. This application is particularly relevant in the production of high-performance plastics used in packaging and automotive components .

Medicinal Chemistry

a. Antimicrobial Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. These properties make them candidates for developing new antimicrobial agents against resistant bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

b. Drug Delivery Systems

The compound's ability to form stable emulsions and its compatibility with various solvents make it a suitable candidate for drug delivery systems. It can be utilized to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy.

Organic Synthesis

a. Building Block for Fine Chemicals

In organic synthesis, this compound can serve as a versatile building block for synthesizing fine chemicals and pharmaceuticals. Its functional groups allow for various chemical transformations, including esterification, transesterification, and Michael addition reactions .

b. Synthesis of Specialty Chemicals

The compound can also be used to synthesize specialty chemicals such as surfactants and plasticizers. These derivatives find applications in numerous industries, including cosmetics, food processing, and agriculture.

Mécanisme D'action

The mechanism of action of 3,3-Diethoxypropyl 2-methylprop-2-enoate primarily involves its polymerization and hydrolysis reactions . The acetal groups in the compound hydrolyze under acidic conditions to form aldehyde groups, which can then react with other molecules . This property is exploited in the synthesis of pH-responsive polymers that can undergo controlled deprotection reactions .

Comparaison Avec Des Composés Similaires

2-Hydroxyethyl methacrylate (HEMA): Used in the synthesis of hydrogels and contact lenses.

Hexyl methacrylate: Used in the production of flexible and durable polymers.

Methyl methacrylate (MMA): Widely used in the production of acrylic plastics.

Uniqueness: 3,3-Diethoxypropyl 2-methylprop-2-enoate is unique due to its acetal groups, which provide pH-responsive behavior and the ability to form aldehyde groups upon hydrolysis . This makes it particularly valuable in applications requiring controlled release and chemical conjugation .

Activité Biologique

3,3-Diethoxypropyl 2-methylprop-2-enoate is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H22O4

- Molecular Weight : 230.30 g/mol

- CAS Number : 95984-XX-X

The compound features a diethoxy group and a prop-2-enoate moiety, contributing to its reactivity and potential biological interactions.

Research indicates that the biological activity of this compound may involve:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

- Anti-inflammatory Effects : Compounds with ester functionalities have been shown to modulate inflammatory pathways, potentially reducing cytokine production and oxidative stress .

- Cytotoxicity Against Cancer Cells : Some derivatives of similar esters have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Study on Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various esters against Gram-positive and Gram-negative bacteria. The results indicated that esters similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Bacteria Type |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 12 | Escherichia coli |

| This compound | TBD | TBD |

Cytotoxicity Assay

In another study focusing on the cytotoxic effects of similar compounds on cancer cell lines (e.g., HeLa cells), the following IC50 values were reported:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 10 | HeLa |

| Compound D | 8 | MCF7 |

| This compound | TBD | TBD |

These findings suggest that further exploration of this compound's structure could lead to the development of effective therapeutic agents.

Propriétés

IUPAC Name |

3,3-diethoxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-13-10(14-6-2)7-8-15-11(12)9(3)4/h10H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPARKAXEDHCHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCOC(=O)C(=C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625507 | |

| Record name | 3,3-Diethoxypropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95984-01-3 | |

| Record name | 3,3-Diethoxypropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.